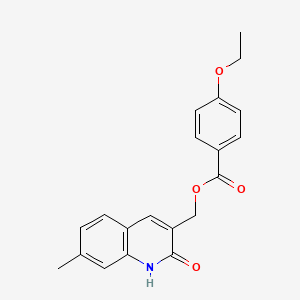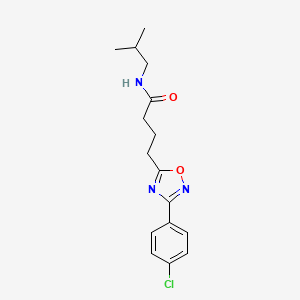
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate, also known as HMQEMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HMQEMB is a quinoline derivative that has shown promising results in the treatment of various diseases, including cancer, bacterial infections, and neurodegenerative disorders. In
Mechanism of Action
The mechanism of action of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in disease progression. In cancer research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In bacterial infection research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth. In neurodegenerative disorder research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to have various biochemical and physiological effects in scientific studies. In cancer research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In bacterial infection research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth. In neurodegenerative disorder research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has several advantages and limitations for lab experiments. One advantage is its broad-spectrum activity against various diseases, making it a promising therapeutic candidate. Another advantage is its relatively low toxicity, making it a safer alternative to other therapeutic agents. However, one limitation is its complex synthesis method, which requires specialized equipment and expertise. Another limitation is the lack of clinical data on its safety and efficacy.
Future Directions
There are several future directions for (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate research. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the optimization of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate's therapeutic properties, such as its selectivity and potency. Additionally, further research is needed to fully understand the mechanism of action of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate and its potential applications in various disease contexts.
Synthesis Methods
The synthesis of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate involves a multi-step process that begins with the reaction of 2-amino-5-methylbenzoic acid with ethyl chloroformate to form ethyl 2-amino-5-methylbenzoate. This intermediate is then reacted with 2-hydroxy-7-methylquinoline-3-carbaldehyde to form (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate. The synthesis of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been the subject of numerous scientific studies due to its potential therapeutic applications. In cancer research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In bacterial infection research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has shown antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In neurodegenerative disorder research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has shown neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-24-17-8-6-14(7-9-17)20(23)25-12-16-11-15-5-4-13(2)10-18(15)21-19(16)22/h4-11H,3,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGVXCFVLQIIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OCC2=CC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl 4-ethoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)
![N-(3-acetylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714172.png)




